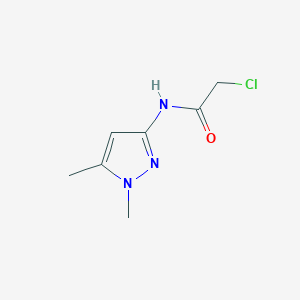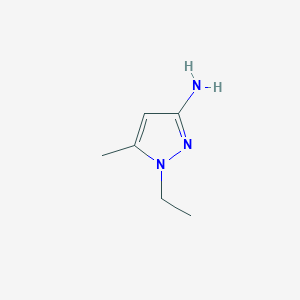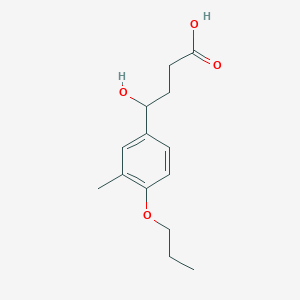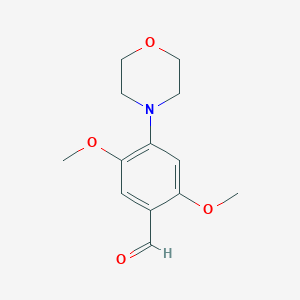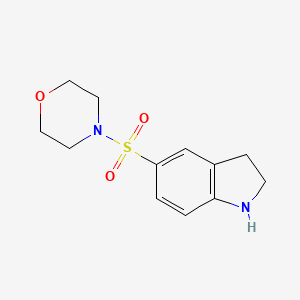
H-Leu-Ser-Lys-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Leu-Ser-Lys-Leu-OH, also known as L-Leucyl-L-seryl-L-lysyl-L-leucine, is a tetrapeptide composed of the amino acids leucine, serine, lysine, and leucine. Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular peptide is known for its involvement in inhibiting the activation of transforming growth factor-beta 1 (TGF-β1), a cytokine that regulates cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Ser-Lys-Leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. Subsequent amino acids (serine, lysine, and leucine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N,N-dimethylformamide (DMF) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Ser-Lys-Leu-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced to amine groups.
Substitution: The lysine residue can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Electrophiles such as alkyl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while reduction of the peptide bonds can yield a mixture of amines .
Scientific Research Applications
H-Leu-Ser-Lys-Leu-OH has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in inhibiting TGF-β1 activation, which is important in cell growth and differentiation.
Mechanism of Action
H-Leu-Ser-Lys-Leu-OH exerts its effects by binding to the latency-associated peptide (LAP) at the amino terminus of TGF-β1. This binding prevents the activation of TGF-β1, thereby inhibiting its signaling pathway. The inhibition of TGF-β1 activation is crucial in preventing the progression of fibrosis and other related conditions .
Comparison with Similar Compounds
Similar Compounds
Leu-Ser-Lys-Leu-NH2: A similar peptide with an amide group at the C-terminus, used to study TGF-β1 activation via thrombospondin.
Leu/Met-enkephalin: Peptides that have been modified with quercetin and resveratrol for studying their biological activities.
Uniqueness
H-Leu-Ser-Lys-Leu-OH is unique due to its specific sequence and its ability to inhibit TGF-β1 activation. This property makes it particularly valuable in research focused on fibrosis and related diseases. Its inhibitory effect on TGF-β1 activation distinguishes it from other peptides that may not have this specific activity .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)/t14-,15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJKLBKXNJSXOW-QAETUUGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

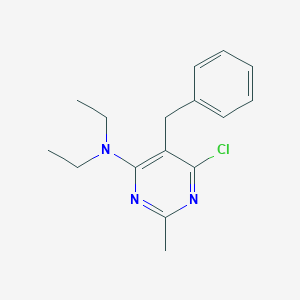
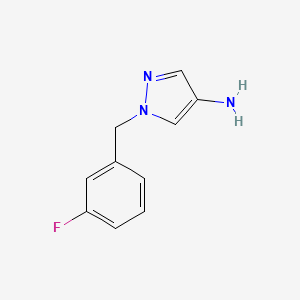

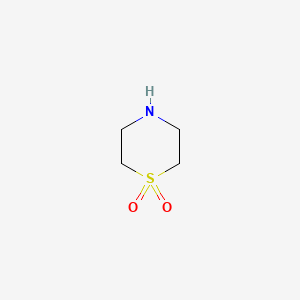
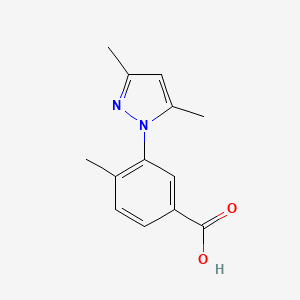
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)
